5-(4-methoxyphenoxy)pentanoic Acid

説明

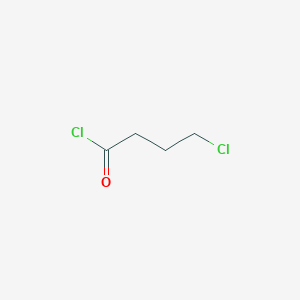

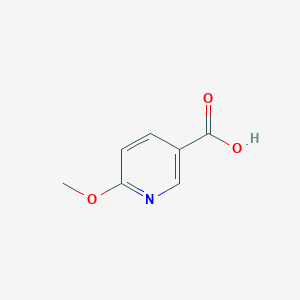

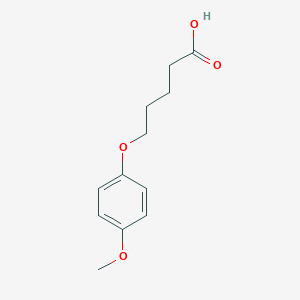

5-(4-methoxyphenoxy)pentanoic Acid, also known as 5-(4-METHOXY-PHENYL)-PENTANOIC ACID, is a chemical compound with the linear formula C12H16O3 . It has a molecular weight of 208.26 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 5-(4-methoxyphenoxy)pentanoic Acid is represented by the formula C12H16O3 . The compound has a molecular weight of 208.26 . The exact mass is 208.109940 Da .Physical And Chemical Properties Analysis

5-(4-methoxyphenoxy)pentanoic Acid has a molecular weight of 224.25 . It has a density of 1.093g/cm3 and a boiling point of 371.5ºC at 760 mmHg . The compound appears as a white powder .科学的研究の応用

Enantiocomplementary Resolution : A study demonstrated the enantiocomplementary resolution of racemic 4-hydroxy-5-(4-methoxyphenoxy)-1-pentyne using the same lipase. This has potential synthetic utility in transforming the S-enantiomer into compactin lactone derivatives, which are crucial for cholesterol-lowering drugs (Takano, Setoh, & Ogasawara, 1993).

Antigiardial Activity : Pentamidine analogs, including compounds related to 5-(4-methoxyphenoxy)pentanoic Acid, show varied antigiardial activity against Giardia lamblia. This suggests potential as a new treatment for giardiasis, a parasitic intestinal infection (Bell, Cory, Fairley, Hall, & Tidwell, 1991).

Crystal Structure Analysis : The crystal structure of a related compound confirms its tautomeric form and shows intermolecular hydrogen bonds, which are important for understanding its chemical properties and potential applications (Wen, 2005).

Biochemical Pathways Insight : Meta-functionalized phenylpentanoic acids from Athyrium yokoscense roots show a direct m-hydroxylation of benzoic acid, providing insights into their biosynthetic pathways. This is crucial for understanding how such compounds are formed naturally and how they can be synthesized (Hiraga, Kurokawa, Maeda, Guo, & Suga, 1998).

X-ray Imaging Potential : A study highlighted a highly radiopaque compound's potential for X-ray imaging in clinical scenarios, with noncytotoxic properties up to 0.8 mg/mL concentration. This suggests that compounds related to 5-(4-methoxyphenoxy)pentanoic Acid could be used for medical imaging applications (Gopan, Susan, Jayadevan, & Joseph, 2021).

Anticancer Potential : New 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)alkanes show promising growth inhibitory power against leukemia and non-small lung cancer cells, indicating the potential of methoxyphenoxy derivatives in cancer treatment (Żabiński, Wolska, & Maciejewska, 2007).

HIV-Protease Assay Development : A study developed a selective HIV-protease assay using a chromogenic amino acid, enabling spectrophotometric detection of activity. This highlights the compound's potential in biomedical research and drug development (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Safety And Hazards

特性

IUPAC Name |

5-(4-methoxyphenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-15-10-5-7-11(8-6-10)16-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDHPEFKVYEQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenoxy)pentanoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B32787.png)